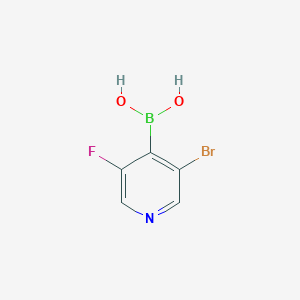![molecular formula C8H7N3O B11757464 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
8-Methylbenzo[d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 8-Méthylbenzo[d][1,2,3]triazin-4(3H)-one est un composé hétérocyclique appartenant à la famille des benzotriazinones. Ce composé est caractérisé par un cycle triazine fusionné à un cycle benzène et un groupe méthyle attaché à la huitième position.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 8-Méthylbenzo[d][1,2,3]triazin-4(3H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir l'acide 2-amino-5-méthylbenzoïque avec du nitrite de sodium en présence d'acide chlorhydrique pour former le sel de diazonium correspondant. Cet intermédiaire subit ensuite une cyclisation pour donner le composé triazine souhaité .
Méthodes de production industrielle : La production industrielle de la 8-Méthylbenzo[d][1,2,3]triazin-4(3H)-one utilise souvent des techniques de synthèse en flux continu. Ces méthodes utilisent des précurseurs de triazines aryliques acycliques qui subissent une photocyclisation lors de l'exposition à une lumière violette (420 nm). Cette approche offre des rendements élevés et une évolutivité, ce qui la rend adaptée à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : La 8-Méthylbenzo[d][1,2,3]triazin-4(3H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle triazine en un dérivé dihydrotriazine.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le cycle triazine.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.
Substitution : Agents halogénants comme le N-bromosuccinimide pour la substitution électrophile ; nucléophiles comme les amines pour la substitution nucléophile.
Principaux produits :
Oxydation : N-oxydes.
Réduction : Dérivés de dihydrotriazine.
Substitution : Divers dérivés triazines substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
La 8-Méthylbenzo[d][1,2,3]triazin-4(3H)-one a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule bio-active avec des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans le développement d'agrochimie et de science des matériaux.
5. Mécanisme d'action
Le mécanisme d'action de la 8-Méthylbenzo[d][1,2,3]triazin-4(3H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut perturber diverses voies biologiques, conduisant à son activité biologique observée. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Composés similaires :
1,2,3-Benzotriazin-4(3H)-one : N'a pas le groupe méthyle en huitième position.
8-Méthyl-1,2,4-triazolo[4,3-b]pyridazine : Structure de cycle triazine similaire mais avec des substituants différents.
Unicité : La 8-Méthylbenzo[d][1,2,3]triazin-4(3H)-one est unique en raison de la présence du groupe méthyle en huitième position, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut conduire à des interactions différentes avec les cibles moléculaires par rapport à ses analogues .
Mécanisme D'action
The mechanism of action of 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1,2,3-Benzotriazin-4(3H)-one: Lacks the methyl group at the eighth position.
8-Methyl-1,2,4-triazolo[4,3-b]pyridazine: Similar triazine ring structure but with different substituents.
Uniqueness: 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the methyl group at the eighth position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
8-methyl-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-3-2-4-6-7(5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |
Clé InChI |
KHWNRNJSLWGLOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


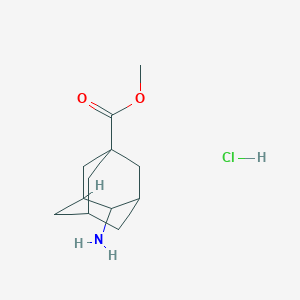
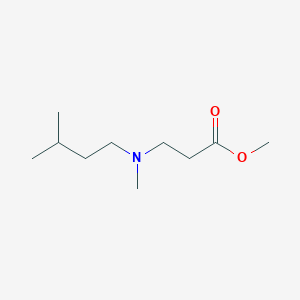
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)

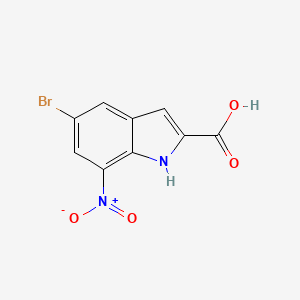
![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)
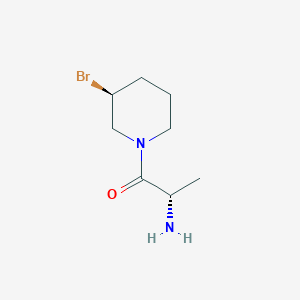
![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)
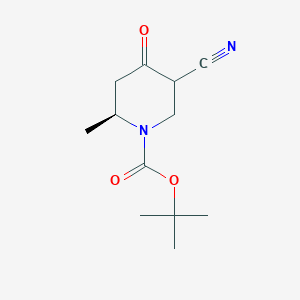
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
